molecular formula C14H17N3O B3029708 Metazachlor metabolite M6 CAS No. 75972-11-1

Metazachlor metabolite M6

Cat. No. B3029708
CAS RN: 75972-11-1
M. Wt: 243.30
InChI Key: JXUANMZOSNWAMI-UHFFFAOYSA-N
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Description

Metazachlor Metabolite M6 Description

Metazachlor is a widely used herbicide recognized for its effectiveness in controlling unwanted vegetation, particularly in rapeseed cultivation and on ornamental trees and shrubs. It is a member of the chloroacetamide chemical family and is known to be transformed into various metabolites in the environment and within biological systems. One of these metabolites is referred to as M6, which is one of the 16 detectable metabolites identified in studies involving the uptake and biotransformation of metazachlor by plants .

Synthesis Analysis

The synthesis of metazachlor metabolites, including M6, occurs through the metabolic processes within plants. In a study focusing on the use of grey poplar as a pioneer plant species for riparian buffers, it was found that both poplar cell cultures and regenerants could metabolize metazachlor into multiple metabolites. The detailed biotransformation pathway was elucidated, showing how metazachlor undergoes various chemical changes within the plant tissue .

Molecular Structure Analysis

While the specific molecular structure of metabolite M6 is not detailed in the provided papers, the general structure of metazachlor metabolites can be complex, with changes occurring at different sites of the parent molecule. These changes can include oxidation, reduction, conjugation, and hydrolysis, which are typical pathways for the biotransformation of xenobiotic compounds in plants .

Chemical Reactions Analysis

The chemical reactions leading to the formation of metazachlor metabolites involve enzymatic processes that are part of the plant's defense mechanism against xenobiotics. These reactions can result in the detoxification of the herbicide, potentially leading to the formation of metabolites with different chemical and physical properties compared to the parent compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of metazachlor metabolites, including M6, are influenced by the structural changes that occur during biotransformation. These properties are crucial for understanding the environmental fate of the metabolites, their mobility in soil and water, and their potential bioaccumulation in organisms. The metabolites can vary in their solubility, volatility, and susceptibility to further degradation .

Relevant Case Studies

Several case studies have been conducted to assess the impact of metazachlor and its metabolites on the environment and non-target organisms. For instance, the effects of metazachlor on macrophytes and ecosystem function were studied in freshwater pond and stream mesocosms, revealing that exposure to the herbicide could have pronounced long-term effects on aquatic biota and ecosystem function . Additionally, the potential for grey poplar to uptake and biotransform metazachlor was investigated, providing insights into the use of certain plant species in mitigating herbicide contamination in water bodies .

Scientific Research Applications

1. Herbicide Efficacy and Plant Response

  • Metazachlor in Riparian Buffers : Metazachlor, used globally as a herbicide, is metabolized in grey poplar to 16 detectable metabolites. Poplars, as riparian buffers, can uptake and biotransform metazachlor, affecting antioxidant enzyme activity and phenolic substance content, indicating stress responses in plants (Maršík et al., 2021).

2. Environmental and Ecological Impact

  • Plankton Communities in Freshwater Ecosystems : Metazachlor concentrations above 5 microg L(-1) significantly affect plankton in freshwater ecosystems, particularly harming chlorophytes while leaving diatoms and cryptophytes relatively unaffected. This impacts zooplankton due to changes in habitat structure caused by macrophyte decline (Mohr et al., 2008).
  • Impact on Aquatic Macrophytes : High concentrations of metazachlor (200 and 500 microg L(-1)) can cause significant and long-lasting effects on aquatic macrophytes, potentially disrupting ecosystem functions (Mohr et al., 2007).

3. Metazachlor Behavior and Degradation

  • Formulation Influence on Soil Mobility : The formulation of metazachlor affects its mobility in soil. For instance, alginate controlled-release formulations can reduce the vertical mobility of metazachlor compared to standard suspension concentrates (Włodarczyk, 2014).
  • Sonolytic Degradation in Water : Sonolytic degradation, activated by oxygen or insoluble Fe(III), can intensify the degradation process of metazachlor in water, suggesting potential methods for mitigating its environmental impact (Kask et al., 2018).

4. Regulatory and Risk Assessment

  • Pesticide Risk Assessment and Regulation : Reviews and evaluations of metazachlor's environmental and health risks have been conducted, considering factors like groundwater exposure and toxicological relevance. These assessments play a crucial role in regulatory decisions and pesticide management strategies (Brancato et al., 2017).

Safety And Hazards

Metazachlor is reported to be moderately toxic to fish . The herbicide Butisan 400 SC, containing 35.6% metazachlor, applied at 5.0 mg/l induced vitellogenin synthesis in zebrafish . Metazachlor has pronounced effects on aquatic macrophytes and aquatic ecosystem function at concentrations exceeding .

Future Directions

Given the potential risks associated with metazachlor use in agriculture related to effects on non-target aquatic organisms , future research could focus on developing safer alternatives or mitigation strategies to reduce the impact of metazachlor on the environment.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-11-6-4-7-12(2)14(11)17(13(3)18)10-16-9-5-8-15-16/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUANMZOSNWAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679741
Record name N-(2,6-Dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metazachlor metabolite M6

CAS RN

75972-11-1
Record name N-(2,6-Dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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